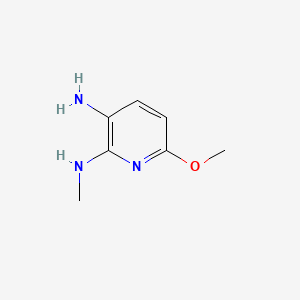

6-methoxy-N2-methylpyridine-2,3-diamine

Description

The exact mass of the compound 6-methoxy-N2-methylpyridine-2,3-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-methoxy-N2-methylpyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N2-methylpyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9-7-5(8)3-4-6(10-7)11-2/h3-4H,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCBPVDYYNJHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420888 | |

| Record name | 6-Methoxy-N~2~-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90817-34-8 | |

| Record name | 3-Amino-2-methylamino-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90817-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-N~2~-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-N-methylpyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine

This guide provides a comprehensive, in-depth technical overview for the synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine, a valuable substituted pyridinediamine intermediate in medicinal chemistry and drug discovery. The document details a plausible and well-established multi-step synthetic route, offering insights into the rationale behind experimental choices, detailed protocols, and critical safety considerations. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction

6-Methoxy-N2-methylpyridine-2,3-diamine is a key building block in the synthesis of complex heterocyclic systems, including kinase inhibitors for potential cancer therapeutics.[1][2] Its utility stems from the versatile reactivity of the diaminopyridine core, which allows for the construction of diverse molecular scaffolds. This guide will delineate a robust synthetic pathway, commencing from readily available starting materials and proceeding through a series of well-characterized transformations.

Overall Synthetic Strategy

The synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine can be strategically approached in two main stages. The first stage focuses on the construction of the key intermediate, 2,3-diamino-6-methoxypyridine . The second stage addresses the regioselective N-methylation of this intermediate to yield the target compound.

Caption: Overall synthetic workflow for 6-methoxy-N2-methylpyridine-2,3-diamine.

Part 1: Synthesis of 2,3-Diamino-6-methoxypyridine

This precursor is synthesized via a four-step sequence starting from 2,6-dichloropyridine.

Step 1: Nitration of 2,6-Dichloropyridine

The initial step involves the nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position. This is a crucial step that sets the stage for the subsequent introduction of the amino groups.

Protocol:

-

In a well-ventilated fume hood, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid with constant stirring at 20–25 °C.

-

To this solution, add 75.0 g of concentrated nitric acid (98.0%) dropwise, ensuring the reaction temperature is maintained below 50 °C.

-

After the addition is complete, heat the mixture to 100–105 °C for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.

-

Filter the resulting precipitate and wash with water.

-

Dry the collected solid to obtain 2,6-dichloro-3-nitropyridine.

Expert Insight & Causality: The use of a strong acid mixture (sulfuric and nitric acid) is a classic method for the nitration of aromatic rings. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring deactivates it towards electrophilic aromatic substitution, necessitating harsh reaction conditions (high temperature and concentrated acids). The nitro group is directed to the 3-position due to the directing effects of the chlorine atoms and the pyridine nitrogen.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

The next step is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by an amino group.

Protocol:

-

Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.

-

To this solution, add 12.2 ml (0.179 mole) of 25% aqueous ammonia solution at room temperature.

-

Heat the resulting mixture to 35–40 °C for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to 20 °C.

-

Filter the solid product, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.

Expert Insight & Causality: The ammonolysis selectively occurs at the 6-position. The strong electron-withdrawing effect of the nitro group at the 3-position activates the chlorine atoms towards nucleophilic attack. The chlorine at the 6-position is generally more susceptible to substitution than the one at the 2-position in such systems.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

This step involves the substitution of the remaining chlorine atom with a methoxy group.

Protocol:

-

Prepare a solution of sodium methoxide by mixing 7.78 g (0.144 mole) of sodium methoxide with 50.0 ml of methanol and cool to 15 °C.

-

Slowly add 25.0 g (0.144 mole) of 2-amino-6-chloro-3-nitropyridine to the sodium methoxide solution, maintaining the temperature at 15 °C.

-

Warm the reaction mixture to 25–30 °C and stir for 4-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine.[3]

| Parameter | Value | Reference |

| Yield | 86.5% | [3] |

| Purity (HPLC) | 99.0% | [3] |

| Melting Point | 167–169 °C | [3] |

Expert Insight & Causality: The methoxylation is another nucleophilic aromatic substitution reaction. Sodium methoxide is a strong nucleophile that readily displaces the chloride. The reaction is typically run at a slightly elevated temperature to ensure complete conversion.

Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine

The final step in the synthesis of the intermediate is the reduction of the nitro group to an amino group.

Protocol:

-

To 250 ml of concentrated hydrochloric acid, add 25.0 g (0.147 mole) of 2-amino-6-methoxy-3-nitropyridine at room temperature.

-

Cool the resulting solution to 15 °C and slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate.

-

Heat the reaction mass to 35–40 °C and stir for 5–6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to 20 °C and stir for one hour.

-

The product, 2,3-diamino-6-methoxypyridine, will be present as its dihydrochloride salt.

Expert Insight & Causality: The reduction of an aromatic nitro group to an amine is a common transformation. Stannous chloride in concentrated hydrochloric acid is a classic and effective reducing agent for this purpose. The reaction proceeds through a series of intermediates and results in the formation of the corresponding amine. The product is isolated as the dihydrochloride salt due to the acidic conditions and the presence of two basic amino groups.

Part 2: Regioselective N-Methylation of 2,3-Diamino-6-methoxypyridine

This is a critical step that requires careful control to achieve methylation selectively at the 2-amino group. The inherent differences in the electronic and steric environment of the two amino groups can be exploited to achieve regioselectivity. The 2-amino group is adjacent to the electron-donating methoxy group and the pyridine nitrogen, while the 3-amino group is ortho to the newly formed amino group.

Caption: Regioselectivity in the N-methylation of 2,3-diamino-6-methoxypyridine.

Proposed Protocol for Selective N2-Methylation:

-

Neutralize the 2,3-diamino-6-methoxypyridine dihydrochloride salt from the previous step with a suitable base (e.g., aqueous ammonia) to obtain the free base.

-

Dissolve the free base in a suitable solvent. The choice of solvent can influence the site of methylation.[4]

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of methyl iodide.

-

Allow the reaction to stir at a low temperature and gradually warm to room temperature.

-

Monitor the reaction closely by TLC or LC-MS to maximize the formation of the desired mono-methylated product and minimize di-methylation and ring methylation.

-

Upon completion, quench the reaction and work up to isolate the crude product.

-

Purify the product using column chromatography to separate the desired N2-methylated isomer from other isomers and starting material.

Expert Insight & Causality: Methylation of diaminopyridines can occur at the exocyclic amino groups or the endocyclic ring nitrogen.[4] The relative basicity and steric accessibility of these sites determine the product distribution. The 2-amino group is generally more nucleophilic than the 3-amino group in this system. Using a single equivalent of the methylating agent at low temperatures favors mono-methylation. The choice of a less polar solvent may favor methylation on the exocyclic amines over the more polar ring nitrogen. Methyl iodide is a commonly used and effective methylating agent for amines.

Purification and Characterization

The final product, 6-methoxy-N2-methylpyridine-2,3-diamine, should be purified to a high degree for use in subsequent synthetic steps.

Purification:

-

Column Chromatography: This is the most effective method for separating the desired product from isomers and unreacted starting material. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) should be employed.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group on the nitrogen, the methoxy group, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for all seven carbon atoms in the molecule, including the methyl and methoxy carbons, and the aromatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₁N₃O, MW: 153.18). Fragmentation patterns can provide further structural confirmation.[5] |

| HPLC | A single major peak indicating the purity of the compound. |

Safety Considerations

This synthesis involves the use of several hazardous reagents and requires strict adherence to safety protocols.

-

Nitrating agents (concentrated nitric and sulfuric acids): Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Chlorinated pyridines: Can be toxic and irritants. Avoid inhalation and skin contact.

-

Ammonia solution: Corrosive and has a pungent, irritating odor. Work in a well-ventilated area.

-

Sodium methoxide: A strong base and corrosive. Reacts violently with water. Handle in a dry environment.

-

Stannous chloride: Harmful if swallowed and can cause skin and eye irritation.

-

Methyl iodide: A known carcinogen and is highly toxic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate gloves should be worn.[2]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine is a multi-step process that can be achieved with careful execution of each reaction. The key challenges lie in the controlled nitration and the regioselective N-methylation. This guide provides a robust and well-reasoned pathway, grounded in established chemical principles, to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

-

Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

-

PubChem. 6-methoxy-N-methylpyridin-2-amine. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine. [Link]

-

MySkinRecipes. 6-Methoxy-N2-methylpyridine-2,3-diamine. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. [Link]

-

Loba Chemie. 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]

-

PubMed Central. THUMPD2 catalyzes the N2-methylation of U6 snRNA of the spliceosome catalytic center and regulates pre-mRNA splicing and retinal degeneration. [Link]

-

MDPI. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Link]

-

ChemRxiv. PhOxi-Seq: Single-nucleotide resolution sequencing of N2-methylation at guanosine in RNA by photoredox catalysis. [Link]

-

PubMed. Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. [Link]

-

MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

-

PubChem. 2-Amino-6-methylpyridine. [Link]

-

NIST. 2-Pyridinamine, 6-methyl-. [Link]

-

Royal Society of Chemistry. Electronic supplementary information. [Link]

-

PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

- Google Patents. CN103664762A - Method for preparing 2,3-diamino pyridine.

-

bioRxiv. THUMPD2 catalyzes N2-methylation on the spliceosome catalytic center of U6 snRNA and regulates pre-mRNA splicing. [Link]

-

Chemical Science (RSC Publishing). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. [Link]

-

PubMed. THUMPD2 catalyzes the N2-methylation of U6 snRNA of the spliceosome catalytic center and regulates pre-mRNA splicing and retinal degeneration. [Link]

Sources

- 1. 6-Methoxy-N2-methylpyridine-2,3-diamine [myskinrecipes.com]

- 2. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem [benchchem.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Buy 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 [smolecule.com]

6-methoxy-N2-methylpyridine-2,3-diamine chemical properties and structure

An In-Depth Technical Guide to 6-methoxy-N2-methylpyridine-2,3-diamine: Properties, Synthesis, and Applications

Introduction

6-methoxy-N2-methylpyridine-2,3-diamine is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry. Its unique arrangement of functional groups—a methoxy group, a primary amine, and a secondary methylamine—on a pyridine scaffold makes it a valuable and versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. The strategic positioning of its substituents allows for regioselective reactions, enabling the construction of fused ring systems that are central to the structure of many biologically active molecules.

Chemical Structure and Properties

The structural and electronic properties of 6-methoxy-N2-methylpyridine-2,3-diamine are fundamental to its reactivity and utility as a chemical intermediate.

Molecular Structure

The molecule consists of a central pyridine ring substituted at the 2, 3, and 6 positions. The IUPAC name, 6-methoxy-N2-methylpyridine-2,3-diamine, precisely describes these substitutions. The core structure features an electron-donating methoxy group at position 6, a primary amine at position 3, and a methylamino group at position 2.

Caption: 2D Chemical Structure of 6-methoxy-N2-methylpyridine-2,3-diamine.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁N₃O | |

| Molecular Weight | 153.18 g/mol | |

| CAS Number | 1211533-51-6 | |

| Appearance | Solid | |

| Melting Point | 108 - 110 °C | |

| Boiling Point (Predicted) | 302.5±35.0 °C at 760 mmHg | |

| Density (Predicted) | 1.18±0.1 g/cm³ | |

| pKa (Predicted) | 5.43±0.10 (most basic) | |

| LogP (Predicted) | 0.76 |

Synthesis and Purification

The synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route starts from 2-amino-3-nitro-6-methoxypyridine.

Synthetic Workflow

The overall transformation involves two key steps: N-methylation of the amino group followed by the reduction of the nitro group. The choice of a selective methylation strategy is crucial to avoid methylation at undesired positions. The subsequent nitro reduction is typically achieved using standard catalytic hydrogenation or metal-based reducing agents.

An In-depth Technical Guide to 6-methoxy-N2-methylpyridine-2,3-diamine and its Dihydrochloride Salt

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-methoxy-N2-methylpyridine-2,3-diamine and its dihydrochloride salt, a compound of increasing interest in medicinal chemistry and materials science. This document delves into the compound's chemical identity, synthesis, physicochemical properties, and its established and potential applications, with a focus on providing actionable insights for laboratory professionals.

Chemical Identity and CAS Number

6-methoxy-N2-methylpyridine-2,3-diamine is a substituted pyridine derivative. It is crucial to distinguish between the free base and its salt forms, as they have distinct CAS numbers and properties.

-

6-methoxy-N2-methylpyridine-2,3-diamine (Free Base)

-

6-methoxy-N2-methylpyridine-2,3-diamine Dihydrochloride (Salt)

The dihydrochloride salt is often preferred in experimental settings due to its enhanced stability and solubility.[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. The dihydrochloride salt exhibits significantly improved aqueous solubility, a critical factor for many biological and chemical applications.

| Property | 6-methoxy-N2-methylpyridine-2,3-diamine (Free Base) | 6-methoxy-N2-methylpyridine-2,3-diamine Dihydrochloride | Reference |

| Appearance | Brown oil | Fine grey-violet powder | [4][7] |

| Molecular Formula | C₇H₁₁N₃O | C₇H₁₁N₃O·2HCl | [4] |

| Molecular Weight | 153.18 g/mol | 226.10 g/mol | [4] |

| Solubility | Limited water solubility | Water solubility > 100 g/L at room temperature | [4] |

| Storage | Room temperature, inert gas, light-proof | - | [1] |

The enhanced water solubility of the dihydrochloride salt is attributed to the ionic interactions between the protonated amine groups and the chloride counterions.[4]

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride can be achieved through a multi-step process. A common pathway begins with the functionalization of a pyridine core.[5] One validated method involves the following key transformations:

-

Amine Protection and Substitution: The process starts with the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine in anhydrous dioxane under reflux.[5]

-

Reduction and Salt Formation: The nitro group of the resulting intermediate is then reduced to an amine. Subsequent treatment with hydrochloric acid (e.g., 4 M in dioxane) yields the final dihydrochloride salt.[5]

Another patented approach for a related compound, 2,3-diamino-6-methoxypyridine dihydrochloride, involves the reduction of 2-amino-6-methoxy-3-nitropyridine, which is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine.[8]

Chemical Reactivity

The chemical reactivity of 6-methoxy-N2-methylpyridine-2,3-diamine is largely dictated by the nucleophilic character of its amino groups and the electron-donating effect of the methoxy group. As a secondary amine, it is susceptible to nitrosation and should not be used with nitrosating agents. The nitrosamine content should be kept below 50 ppb in relevant applications.[9]

Applications

Established Application: Hair Dye Formulations

The primary and most well-documented application of 6-methoxy-N2-methylpyridine-2,3-diamine and its salts is in the cosmetics industry as a component of oxidative hair dye formulations, where it is also known as HC Blue No. 7.[5][9] It acts as a dye precursor, reacting with primary intermediates to form the final color.[9] This reaction can be accelerated by an oxidizing agent like hydrogen peroxide.[4][9] The final concentration in on-head applications is typically up to 1.0%.[4][9]

Potential Applications in Drug Discovery and Medicinal Chemistry

The diaminopyridine scaffold is a privileged structure in medicinal chemistry, and 6-methoxy-N2-methylpyridine-2,3-diamine serves as a versatile building block for the synthesis of more complex heterocyclic systems.[5]

-

Kinase Inhibitors: This compound is used as an intermediate in the development of kinase inhibitors for cancer treatment.[1] The structural motif is valuable for designing compounds that target signaling pathways involved in tumor growth.[1]

-

Histamine H3 Receptor Antagonists: Research into derivatives of N2-methylpyridine-2,3-diamine has shown potential for developing antagonists for histamine H3 receptors, suggesting possible applications in treating neurological conditions and sleep disorders.[5]

-

Structure-Activity Relationship (SAR) Studies: It is also utilized in SAR studies to optimize drug candidates by exploring how modifications to its structure affect biological activity.[1]

Toxicological Profile

The toxicological data for 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride is primarily available in the context of its use in cosmetics.

-

Acute Toxicity: It demonstrates moderate acute toxicity upon ingestion, with LD50 values in rodents ranging from 650 to 813 mg/kg.[4]

-

Skin Sensitization: The compound may cause allergic skin reactions in sensitive individuals.[4]

-

Irritation: Undiluted, it can cause slight erythema, which is reversible.[9]

Experimental Protocols

The following is a generalized workflow for an in-vitro UDS (Unscheduled DNA Synthesis) assay, a method used to assess genotoxicity, as described in the evaluation of this compound.[9]

Workflow: In-Vitro Unscheduled DNA Synthesis (UDS) Assay

Caption: Workflow for an in-vitro UDS assay.

Signaling Pathway Context

While direct involvement in specific signaling pathways is not extensively documented for the parent compound, its derivatives are being investigated in pathways crucial for drug development. The use of this compound as a scaffold for kinase inhibitors suggests its relevance in targeting pathways like PI3K/Akt/mTOR and TGF-beta/Smad, which are often dysregulated in cancer.

Caption: Potential signaling pathway interactions.

Conclusion

6-methoxy-N2-methylpyridine-2,3-diamine and its dihydrochloride salt are compounds with a well-established role in the cosmetics industry and significant potential as building blocks in drug discovery. The distinct properties of the free base and its dihydrochloride salt, particularly in terms of solubility, make them suitable for a range of applications. For researchers and drug development professionals, this compound represents a valuable scaffold for the synthesis of novel bioactive molecules, especially in the areas of oncology and neurology. As with any reactive chemical, appropriate handling and safety precautions are paramount, particularly concerning its potential for skin sensitization and nitrosation.

References

-

6-Methoxy-N2-methylpyridine-2,3-diamine - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008, April 15). European Commission. Retrieved from [Link]

-

6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride | C7H13Cl2N3O - PubChem. (n.d.). Retrieved from [Link]

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. (n.d.).

Sources

- 1. 6-Methoxy-N2-methylpyridine-2,3-diamine [myskinrecipes.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 90817-34-8|6-Methoxy-N2-methylpyridine-2,3-diamine|BLD Pharm [bldpharm.com]

- 4. Buy 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 [smolecule.com]

- 5. 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem [benchchem.com]

- 6. Buy Online CAS Number 83732-72-3 - TRC - 6-Methoxy-N2-methylpyridine-2,3-diamine Dihydrochloride | LGC Standards [lgcstandards.com]

- 7. 6-Methoxy-2-methylpyridin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 9. ec.europa.eu [ec.europa.eu]

The 6-Methoxy-N2-methylpyridine-2,3-diamine Core: Synthesis and Properties

An In-depth Technical Guide The Biological Activity of 6-Methoxy-N2-methylpyridine-2,3-diamine Derivatives: A Privileged Scaffold in Modern Drug Discovery

Abstract

The 6-methoxy-N2-methylpyridine-2,3-diamine core, a substituted diaminopyridine, represents a quintessential example of a privileged scaffold in medicinal chemistry.[1] While its origins are rooted in the cosmetics industry as a hair dye precursor, its inherent structural features—multiple sites for substitution, and nitrogen atoms capable of crucial hydrogen bonding—have made its derivatives a focal point for therapeutic innovation.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives stemming from this versatile core. We delve into the two primary areas of investigation—oncology and infectious diseases—providing detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The parent compound, 6-methoxy-N2-methylpyridine-2,3-diamine, serves as a foundational building block for the synthesis of more complex and biologically active heterocyclic systems.[1][3] Its dihydrochloride salt form is often utilized to improve stability and solubility in various experimental settings.[1]

A common and validated synthetic route begins with the functionalization of a pyridine core, such as 2-chloro-3-nitropyridine.[1] The process typically involves sequential steps of amine protection, substitution, reduction of the nitro group, and subsequent salt formation to yield the final, stable product.[1] This accessibility allows for broad exploration of chemical space through derivatization.

Caption: Generalized synthetic workflow for the core scaffold.

Anticancer Activity of Pyridine-2,3-diamine Derivatives

The pyridine nucleus is a well-established pharmacophore in oncology, and derivatives of the 6-methoxypyridine-2,3-diamine scaffold are no exception.[4][5] Their anticancer effects are often attributed to the inhibition of key cellular processes required for tumor growth and proliferation.

Mechanism of Action: Kinase Inhibition

Numerous pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[4] Fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which can be synthesized from diaminopyridine precursors, have shown significant inhibitory effects against a range of kinases, including Tyrosine Kinases (TKs), PI3K, and Cyclin-Dependent Kinases (CDKs).[6]

The rationale for targeting kinases stems from their central role in signal transduction. By designing molecules that fit into the ATP-binding pocket of a specific kinase, it is possible to block its phosphorylating activity, thereby shutting down downstream signaling and halting cancer cell proliferation. The nitrogen atoms in the pyridine ring are often crucial for forming hydrogen bonds with amino acid residues in the kinase's hinge region, a key interaction for potent inhibition.[7]

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyridine derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a common method to quantify the inhibitory activity of a compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series.

-

Reconstitute the recombinant kinase, substrate peptide, and ATP according to the manufacturer's instructions.

-

-

Assay Reaction:

-

In a 384-well plate, add 5 µL of kinase buffer.

-

Add 1 µL of the test compound dilution or DMSO (vehicle control).

-

Add 2 µL of the kinase/substrate mixture and gently mix.

-

Initiate the reaction by adding 2 µL of ATP solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 10 µL of a luminescent kinase assay reagent (which quantifies the amount of ATP remaining).

-

Incubate for a further 10 minutes to allow the signal to stabilize.

-

-

Data Acquisition: Read the luminescence on a plate reader. A higher signal indicates less ATP consumption and therefore greater kinase inhibition.

-

Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action: Tubulin Polymerization Inhibition

Another well-validated anticancer strategy is the disruption of microtubule dynamics.[8] Certain diarylpyridine derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine site.[9][10] This interference prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The result is cell cycle arrest, typically at the G2/M phase, which ultimately leads to apoptotic cell death.[11]

Table 1: Antiproliferative Activity of Diarylpyridine Derivatives [9]

| Compound ID | B-Ring Moiety | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 10t | Indole | 0.19 | 0.30 | 0.33 |

| CA-4 | (Positive Control) | 0.0021 | 0.0019 | 0.0025 |

| 10b | o-Tolyl | >50 | >50 | >50 |

| 10u | Naphthalen-2-yl | 0.75 | 1.12 | 1.05 |

This table illustrates how modifications to the B-ring of the diarylpyridine scaffold significantly impact cytotoxic potency, a key aspect of Structure-Activity Relationship (SAR) studies.

Protocol: Cell-Based Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against compound concentration.

Antimicrobial Activity of Pyridine Derivatives

The chemical versatility of the pyridine scaffold also lends itself to the development of novel antimicrobial agents.[12] Derivatives have been synthesized and evaluated against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[13][14][15][16]

Proposed Mechanisms and Spectrum of Activity

The mechanisms of antimicrobial action for pyridine derivatives are diverse. Some proposed mechanisms include:

-

DNA Gyrase Inhibition: Similar to quinolone antibiotics, some pyridine-based compounds may interfere with bacterial DNA replication by inhibiting essential enzymes like DNA gyrase.[17]

-

Membrane Disruption: The lipophilic nature of substituted pyridine rings can enable them to intercalate into the microbial cell membrane, leading to increased permeability, loss of cellular contents, and cell death.[10]

-

Enzyme Inhibition: The nitrogen and oxygen atoms within the molecules can chelate essential metal ions required for the function of critical microbial enzymes.[10]

Studies have shown that different derivatives exhibit varying spectra of activity. For instance, certain novel pyridine and thienopyridine derivatives have demonstrated good to strong activity against strains like E. coli, S. aureus, and C. albicans.[14]

Caption: Experimental workflow for antimicrobial compound screening.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantifying the in vitro activity of an antimicrobial agent.

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives [13]

| Compound Series | Test Organism | MIC (µg/mL) |

| Pyran 32 | B. subtilis | 6.25 |

| Pyridine 33 | E. coli | 12.5 |

| Thiazolopyridine 35 | B. subtilis | 6.25 |

| Chromene 39 | P. aeruginosa | 12.5 |

Conclusion and Future Directions

Derivatives of 6-methoxy-N2-methylpyridine-2,3-diamine represent a highly promising and versatile scaffold for drug discovery. Moving beyond its initial application in cosmetics, this chemical core has proven to be a fertile ground for developing potent anticancer and antimicrobial agents. The key to its success lies in its synthetic tractability and the ability of its pyridine ring to engage in critical interactions with diverse biological targets, from protein kinases to microbial enzymes.

Future research should focus on leveraging structure-based drug design and computational modeling to further optimize the potency and selectivity of these derivatives. Exploring novel heterocyclic fusions and substitution patterns will undoubtedly uncover new therapeutic candidates. Furthermore, investigating their potential in other disease areas, such as neurodegenerative and inflammatory disorders, could broaden the therapeutic impact of this remarkable chemical scaffold.

References

- 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 | Benchchem.

- Buy 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 - Smolecule.

- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II)

- 6-Methoxy-N2-methylpyridine-2,3-diamine - MySkinRecipes.

- (PDF)

- 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflamm

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.

- Synthesis, computational and biological evaluation of some new pyridine Deriv

- Pyridine derivatives as anticancer compounds. | Download Scientific Diagram.

- Validating the Mechanism of Action of 6-Methoxy-2-nitropyridin-3-amine-based Compounds: A Compar

- Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers.

- Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymeris

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing.

- (PDF)

- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchG

- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions - ResearchG

- Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery - Benchchem.

- US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

- New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC - NIH.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the tre

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride | 83732-72-3 [smolecule.com]

- 3. 6-Methoxy-N2-methylpyridine-2,3-diamine [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Synthesis, Properties, and Postulated Bioactivity of 6-methoxy-N2-methylpyridine-2,3-diamine and its Analogs

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-N2-methylpyridine-2,3-diamine, a substituted diaminopyridine derivative. While its primary established application lies within the cosmetics industry, its chemical architecture, featuring a diaminopyridine core, suggests a broader potential in the realm of biomedical research and drug discovery. The diaminopyridine scaffold is a recognized pharmacophore, and the strategic placement of methoxy and methylamino groups on the pyridine ring presents functional moieties capable of interacting with various biological targets. This document consolidates available data on its chemical characteristics, synthesis, and known applications, and further explores its potential pharmacological relevance by drawing parallels with structurally analogous compounds. We will delve into postulated mechanisms of action, supported by evidence from related pyridine derivatives, to provide a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Diaminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in the design of biologically active molecules.[1] It is the second most common heterocycle found in FDA-approved drugs, a testament to its versatility and ability to interact with a wide array of biological targets.[1] The introduction of amino and methoxy substituents onto this core structure can significantly influence its physicochemical properties and pharmacological activity. Specifically, the 2,3-diaminopyridine arrangement provides a bidentate ligand-like structure capable of coordinating with metal ions in metalloenzymes or forming multiple hydrogen bonds with protein targets. This guide focuses on a specific derivative, 6-methoxy-N2-methylpyridine-2,3-diamine, and its analogs, to explore their known applications and, more importantly, to extrapolate their potential as therapeutic agents based on the rich pharmacology of related structures.

Synthesis and Chemical Properties

The synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine can be achieved through multi-step chemical processes, typically starting from substituted pyridine precursors. A common synthetic strategy involves the following key transformations:

General Synthetic Workflow

A plausible synthetic route often commences with a commercially available substituted nitropyridine. The synthesis can be conceptually broken down into the following stages:

-

Nitration: Introduction of a nitro group at a key position on the pyridine ring.

-

Substitution: Introduction of the methoxy and amino functionalities. This can involve nucleophilic aromatic substitution reactions.

-

Reduction: Conversion of the nitro group to an amine.

-

Methylation: Introduction of the methyl group onto one of the amino functionalities.

The following diagram illustrates a generalized workflow for the synthesis of 6-methoxy-N2-methylpyridine-2,3-diamine.

Caption: Generalized synthetic workflow for 6-methoxy-N2-methylpyridine-2,3-diamine.

Detailed Experimental Protocol (Hypothetical)

This is a representative, hypothetical protocol based on common organic synthesis methodologies.

-

Step 1: Nitration of a suitable pyridine precursor. To a solution of the starting pyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with cold water, and dried to yield the nitropyridine derivative.

-

Step 2: Methoxylation. The nitropyridine is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

-

Step 3: Reduction. The methoxy-nitropyridine derivative is dissolved in ethanol, and a catalyst such as palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to give the aminopyridine.

-

Step 4: N-Methylation. The aminopyridine is treated with a methylating agent, such as methyl iodide, in the presence of a mild base to selectively introduce a methyl group on the desired nitrogen atom. The product is then purified by crystallization or chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of 6-methoxy-N2-methylpyridine-2,3-diamine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O | [2] |

| Molecular Weight | 153.18 g/mol | [3] |

| CAS Number | 90817-34-8 | [3] |

| Appearance | Fine grey-violet powder (dihydrochloride salt) | [4] |

| Primary Use | Hair dye precursor | [4][5] |

Established Application: A Key Component in Hair Coloration

The primary and well-documented application of 6-methoxy-N2-methylpyridine-2,3-diamine, often referred to as HC Blue No. 7, is in the cosmetics industry as a component of hair dye formulations.[5] It functions as a dye precursor that, upon oxidation (often with hydrogen peroxide), reacts with other components in the dye mixture to form larger, colored molecules that become trapped within the hair shaft, resulting in a change of hair color.[4]

Potential Pharmacological Relevance and Postulated Mechanisms of Action

While its use in cosmetics is established, the true potential of 6-methoxy-N2-methylpyridine-2,3-diamine and its analogs may lie in their pharmacological activity. The diaminopyridine scaffold is a recurring motif in a number of biologically active compounds. By examining the mechanisms of action of these structurally related molecules, we can postulate potential therapeutic applications for this compound class.

Postulate 1: Kinase Inhibition - A Plausible Anticancer Mechanism

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Several diaminopyrimidine and diaminopyridine derivatives have been identified as potent kinase inhibitors.[7][8]

-

Focal Adhesion Kinase (FAK): Diaminopyrimidine derivatives have been designed as inhibitors of FAK, a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and migration.[7]

-

FMS-like Tyrosine Kinase 3 (FLT3): Aminopyrimidine analogs have been developed as inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[8]

The 2,3-diamine configuration of 6-methoxy-N2-methylpyridine-2,3-diamine could potentially mimic the hinge-binding motif of known kinase inhibitors, forming key hydrogen bonds with the kinase domain. The methoxy and methyl substituents could further influence binding affinity and selectivity.

The following diagram illustrates a hypothetical mechanism of action where a 6-methoxy-N2-methylpyridine-2,3-diamine analog acts as a kinase inhibitor.

Caption: Postulated mechanism of kinase inhibition by a 6-methoxy-N2-methylpyridine-2,3-diamine analog.

Postulate 2: Ion Channel Modulation - Implications for Neurological Disorders

Aminopyridines are known to act as potassium channel blockers.[9] For instance, 3,4-diaminopyridine is used to treat certain neuromuscular disorders by blocking voltage-gated potassium channels, which prolongs the action potential and enhances neurotransmitter release.[10] The amino groups on the pyridine ring are crucial for this activity. It is plausible that 6-methoxy-N2-methylpyridine-2,3-diamine and its analogs could also interact with ion channels, potentially modulating neuronal excitability. This opens up avenues for their investigation in the context of neurological conditions.

Postulate 3: Antiproliferative Activity

Studies on various pyridine derivatives have demonstrated that the presence of methoxy (-OCH₃) and amino (-NH₂) groups can enhance their antiproliferative activity against cancer cell lines.[1] The electronic properties and hydrogen bonding capabilities of these functional groups are thought to contribute to their cytotoxic effects. The combination of these groups in 6-methoxy-N2-methylpyridine-2,3-diamine makes it and its analogs interesting candidates for screening in cancer cell-based assays. Research on 2-methoxypyridine derivatives has also shown significant cytotoxic activity against various human cancer cell lines.[4]

Structure-Activity Relationship (SAR) Insights from Analogs

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[5]

-

Amino Groups: The number and position of amino groups are critical for the activity of aminopyridines as ion channel modulators and can influence their kinase inhibitory potential.

-

Methoxy Group: The electron-donating nature of the methoxy group can alter the electron density of the pyridine ring, affecting its interaction with biological targets. Its position can also influence metabolic stability.

-

N-Methyl Group: The presence of a methyl group on one of the amino nitrogens can impact the compound's lipophilicity, membrane permeability, and steric interactions within a binding pocket.

Future research should focus on synthesizing a library of analogs of 6-methoxy-N2-methylpyridine-2,3-diamine with systematic modifications to these functional groups to elucidate a clear SAR and optimize for a desired biological activity.

Conclusion and Future Directions

6-methoxy-N2-methylpyridine-2,3-diamine is a molecule with a dual identity. While its current commercial application is in the field of cosmetics, its chemical structure holds significant, yet largely unexplored, potential in medicinal chemistry. The diaminopyridine core is a privileged scaffold that has given rise to numerous bioactive compounds. By drawing parallels with structurally related kinase inhibitors, ion channel modulators, and antiproliferative agents, we can postulate that 6-methoxy-N2-methylpyridine-2,3-diamine and its analogs are promising candidates for further investigation in the context of oncology and neurology.

Future research efforts should be directed towards:

-

Systematic Biological Screening: Evaluating the cytotoxic activity of 6-methoxy-N2-methylpyridine-2,3-diamine and a library of its analogs against a panel of cancer cell lines.

-

Kinase Inhibition Assays: Screening these compounds against a broad panel of protein kinases to identify potential targets.

-

Electrophysiological Studies: Investigating the effects of these compounds on various ion channels to assess their potential as neurological agents.

-

In-depth SAR Studies: Synthesizing and testing a diverse set of analogs to build a comprehensive understanding of the structure-activity relationships governing their biological effects.

The exploration of this enigmatic compound class could unveil novel therapeutic agents with unique mechanisms of action, underscoring the importance of re-examining existing chemical entities for new and valuable applications.

References

-

MySkinRecipes. (n.d.). 6-Methoxy-N2-methylpyridine-2,3-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-methylamino-3-aminopyridine dihydrochloride. Retrieved from [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

-

Guevara-Saldaña, L. M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5779. [Link]

-

Pavlinac, I., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(13), 5084. [Link]

-

Ali, A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22. [Link]

-

Yadav, G., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15068–15089. [Link]

-

Wang, T., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1157–1170. [Link]

-

Re-Hao, T., et al. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega, 2(7), 3826–3841. [Link]

-

Sencen, L. H., et al. (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. [Link]

-

Chen, Y.-L., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(19), 6667. [Link]

-

Al-Suwaidan, I. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(15), 4752. [Link]

-

NINGBO INFOANNY CHEMICALS CO.,LTD. (n.d.). Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. Retrieved from [Link]

-

International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]

-

NINGBO JIECHENG CHEMICAL CO.,LTD. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

-

Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4933. [Link]

- International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 5(5), 1-12.

-

Asati, V., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

-

Sharma, K., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology, 10(1), 123-132. [Link]

-

Goldberg, F. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3614–3628. [Link]

- Royal Society of Chemistry. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.

-

Sencen, L. H., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. [Link]

-

Strupp, M., et al. (2011). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice, 1(1), 35–41. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Substituted Pyridine-2,3-diamines: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-2,3-diamines are a cornerstone of heterocyclic chemistry, serving as indispensable building blocks in the synthesis of a wide array of biologically active compounds. Their structural resemblance to purines has made them a privileged scaffold in medicinal chemistry, leading to the development of novel therapeutics targeting a range of diseases.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and critical applications of these versatile molecules, with a focus on practical insights and methodologies for researchers in the field.

Chapter 1: Strategic Synthesis of the Pyridine-2,3-diamine Core

The efficient construction of the pyridine-2,3-diamine scaffold is paramount for its subsequent elaboration into complex molecules. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to various functional groups. Two primary strategies dominate the landscape: the reduction of 2-amino-3-nitropyridines and modern palladium-catalyzed amination reactions.

The Classical Approach: Reduction of 2-Amino-3-nitropyridines

This is the most established and widely used method for preparing pyridine-2,3-diamines. The strategy relies on the selective reduction of a nitro group in the presence of an amino group. The choice of reducing agent is critical and depends on factors like cost, selectivity, and ease of workup.

-

Catalytic Hydrogenation (H₂/Pd-C): This method is highly efficient and offers a clean reaction profile, as the byproducts are gaseous and the catalyst can be removed by simple filtration.[3] It is often the preferred method for large-scale synthesis due to its high atom economy. However, it may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, or benzyl ethers).

-

Tin(II) Chloride (SnCl₂): Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups in an acidic medium.[4][5] It is particularly useful when other reducible groups are present in the molecule, as it offers good chemoselectivity.[6] A significant drawback is the formation of tin-based byproducts, which can complicate purification.[6]

Caption: General workflow for the synthesis of pyridine-2,3-diamines via nitro group reduction.

This protocol is a general guideline for the palladium-catalyzed hydrogenation of a nitroaromatic compound.[3]

-

Reactor Setup: In a high-pressure autoclave, combine the 2-amino-3-nitropyridine substrate, a suitable solvent (e.g., ethanol or methanol), and 5-10% Palladium on carbon (Pd/C) catalyst. The typical substrate-to-catalyst ratio is between 20:1 and 100:1 by weight.

-

System Purge: Seal the reactor and purge the system 3-5 times with an inert gas, such as nitrogen, to remove any residual air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar). Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the gas supply. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude pyridine-2,3-diamine, which can be further purified by recrystallization or column chromatography if necessary.

Modern Approaches: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, including the synthesis of substituted pyridinediamines.[7][8] This reaction allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base. This method offers a broader substrate scope and functional group tolerance compared to classical methods.[7]

The success of a Buchwald-Hartwig amination hinges on the judicious choice of the palladium precursor, ligand, and base.

-

Ligands: Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to facilitate the crucial reductive elimination step. For challenging substrates, bidentate phosphine ligands like BINAP or DPEPhos can be effective.[7]

-

Bases: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate catalyst turnover. Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like potassium phosphate (K₃PO₄) may be employed for sensitive substrates.[9][10]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Chapter 2: Characterization and Physicochemical Properties

Unequivocal characterization of the synthesized pyridine-2,3-diamines is essential to confirm their identity and purity before their use in subsequent applications. A combination of spectroscopic techniques is typically employed.

| Technique | Purpose | Typical Observations for Pyridine-2,3-diamine |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Aromatic protons typically appear in the δ 6.0-8.0 ppm range. Broad singlets corresponding to the two amine (-NH₂) groups are also observed.[11] |

| ¹³C NMR | Determination of the carbon skeleton. | Aromatic carbons resonate in the δ 100-160 ppm region.[12] |

| IR Spectroscopy | Identification of functional groups. | Characteristic N-H stretching vibrations for the primary amine groups are observed in the 3200-3500 cm⁻¹ region.[13] |

| Mass Spectrometry | Determination of molecular weight and elemental composition. | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) is observed, confirming the molecular weight.[13][14] |

Chapter 3: Applications in Medicinal Chemistry - The Gateway to Imidazo[4,5-b]pyridines

One of the most significant applications of pyridine-2,3-diamines is their role as precursors to the imidazo[4,5-b]pyridine scaffold.[1][15] This fused heterocyclic system is a bioisostere of purine and is found in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[12][16]

The Graebe-Ullmann Reaction: A Key Transformation

The condensation of a pyridine-2,3-diamine with a carboxylic acid or its derivative (e.g., aldehyde, acid chloride) under acidic or thermal conditions is a common method for constructing the imidazo[4,5-b]pyridine ring system.[1] This transformation, often referred to as a Phillips-type condensation or a variation of the Graebe-Ullmann reaction, proceeds via an initial acylation or condensation followed by an intramolecular cyclization and dehydration.[17]

Caption: Synthesis of imidazo[4,5-b]pyridines from pyridine-2,3-diamines.

This protocol is a representative example of the synthesis of an imidazo[4,5-b]pyridine derivative.[12]

-

Setup: In a round-bottom flask, create a mixture of 5-amino-6-bromopyridin-2-amine (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), and sodium metabisulfite (Na₂S₂O₅, 0.55 g, 2.92 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

-

Reaction: Heat the reaction mixture under appropriate conditions (e.g., reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice water.

-

Isolation: Collect the resulting precipitate by filtration, wash it with water, and dry it.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.

Biological Significance and Drug Development

The imidazo[4,5-b]pyridine scaffold has proven to be a highly fruitful template for the design of therapeutic agents. Its ability to engage in various biological interactions has led to the discovery of potent inhibitors for several key drug targets.

-

Kinase Inhibitors: Many imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of various kinases, such as Cyclin-Dependent Kinase 9 (CDK9), which are implicated in cancer.[18][19]

-

Antiviral Agents: Compounds bearing this scaffold have shown activity against a range of viruses.[12]

-

BET Inhibitors: Recently, derivatives have been identified as potent inhibitors of the bromodomain and extra-terminal (BET) proteins, showing promise for the treatment of neuropathic pain.[20]

-

Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in a multitude of other disease areas, including inflammation and metabolic disorders.[2][16]

Conclusion

Substituted pyridine-2,3-diamines are more than just simple chemical intermediates; they are enabling scaffolds that unlock access to a rich and diverse chemical space. A thorough understanding of their synthesis and reactivity, particularly their conversion to imidazo[4,5-b]pyridines, is crucial for researchers in drug discovery and development. The methodologies and insights presented in this guide are intended to provide a solid foundation for the rational design and synthesis of novel molecules with therapeutic potential.

References

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 5. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,3-Diaminopyridine(452-58-4) 1H NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. 2,3-Pyridinediamine [webbook.nist.gov]

- 14. 2,3-Pyridinediamine [webbook.nist.gov]

- 15. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-methoxy-N2-methylpyridine-2,3-diamine

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. 6-methoxy-N2-methylpyridine-2,3-diamine, a substituted pyridine derivative, serves as a versatile building block in medicinal chemistry and a precursor in various industrial applications, including the formulation of hair dyes.[1][2][3] Its molecular architecture, featuring a pyridine core functionalized with a methoxy group, a primary amine, and a secondary methylamine, presents a unique spectroscopic fingerprint.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to 6-methoxy-N2-methylpyridine-2,3-diamine. The content herein is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of the experimental causality and interpretive logic required for confident structural verification and quality control.

Mass Spectrometry (MS): Confirming Molecular Identity and Fragmentation

Mass spectrometry is an indispensable analytical technique that provides critical information about the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight and offering insights into its structure through fragmentation analysis.[1] For nitrogen-containing heterocyclic compounds, MS is particularly powerful for verifying the core structure and the nature of its substituents.[4][5]

Causality Behind Experimental Choices

The choice of ionization technique is critical. For a polar molecule like 6-methoxy-N2-methylpyridine-2,3-diamine, Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, ensuring the prominent generation of the protonated molecular ion [M+H]⁺, which is essential for unambiguous molecular weight determination. The analysis is typically performed in positive ion mode due to the basic nature of the amine functional groups, which are readily protonated.

Experimental Protocol: ESI-MS

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of 6-methoxy-N2-methylpyridine-2,3-diamine in 1 mL of a suitable solvent, such as methanol or acetonitrile/water with 0.1% formic acid to facilitate protonation.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed as gas-phase ions.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the resulting data is processed to generate a mass spectrum.

Mandatory Visualization: MS Experimental Workflow

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Data Interpretation and Presentation

The analysis begins by identifying the molecular ion peak. The compound is often supplied as a dihydrochloride salt (C₇H₁₁N₃O·2HCl), but in the ESI-MS experiment, we observe the mass of the free base plus a proton.[1][6]

-

Free Base (C₇H₁₁N₃O): Molecular Weight = 153.18 g/mol

-

Expected [M+H]⁺: 154.09749 m/z[7]

The fragmentation pattern provides structural confirmation. For the dihydrochloride form, a common initial fragmentation in the source can be the loss of hydrogen chloride.[1]

| Ion | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₇H₁₂N₃O]⁺ | 154.10 | Molecular ion of the free base |

| [M+Na]⁺ | [C₇H₁₁N₃ONa]⁺ | 176.08 | Sodium adduct |

| [M+H-NH₃]⁺ | [C₇H₉NO]⁺ | 120.07 | Loss of ammonia from the primary amine |

| [M+H-CH₃]⁺ | [C₆H₉N₃O]⁺ | 140.08 | Loss of a methyl radical |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[8]

Causality Behind Experimental Choices